Antineoplastic-D630679

Description

Antineoplastic-D630679 is a novel chemotherapeutic agent designed to target rapidly dividing cancer cells through selective cytotoxicity. Its development aligns with advancements in oncology to improve therapeutic efficacy while minimizing systemic toxicity, a critical challenge highlighted in conventional antineoplastic agents due to their high chemical reactivity and instability .

Properties

InChI |

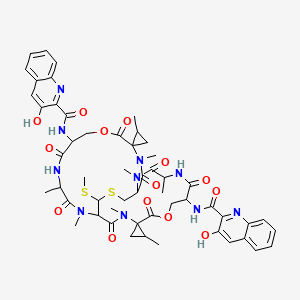

InChI=1S/C53H62N10O14S2/c1-25-20-52(25)50(74)76-22-34(59-44(69)39-37(65)19-30-15-11-13-17-32(30)57-39)42(67)55-28(4)46(71)61(6)40-48(73)63(8)53(21-26(53)2)51(75)77-23-33(58-43(68)38-36(64)18-29-14-10-12-16-31(29)56-38)41(66)54-27(3)45(70)60(5)35(47(72)62(52)7)24-79-49(40)78-9/h10-19,25-28,33-35,40,49,64-65H,20-24H2,1-9H3,(H,54,66)(H,55,67)(H,58,68)(H,59,69) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQDLHJADJTNRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC12C(=O)OCC(C(=O)NC(C(=O)N(C3C(SCC(C(=O)N2C)N(C(=O)C(NC(=O)C(COC(=O)C4(CC4C)N(C3=O)C)NC(=O)C5=NC6=CC=CC=C6C=C5O)C)C)SC)C)C)NC(=O)C7=NC8=CC=CC=C8C=C7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H62N10O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1127.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120796-23-8 | |

| Record name | UK 63598 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120796238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antineoplastic-D630679 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route typically starts with the preparation of a core structure, followed by functionalization to introduce specific groups that enhance its antineoplastic activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .

Industrial Production Methods

Industrial production of this compound requires large-scale synthesis techniques that ensure high yield and purity. This involves the optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize the efficiency of each step. Advanced purification methods, including crystallization and chromatography, are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Antineoplastic-D630679 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, solvents, and catalysts. The conditions vary depending on the desired reaction, with temperature, pressure, and pH being critical factors that influence the reaction rate and yield .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents .

Scientific Research Applications

Antineoplastic-D630679 has a wide range of applications in scientific research, including:

Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

Biology: Researchers use it to investigate cellular processes and the molecular basis of cancer.

Medicine: It is a key component in chemotherapy regimens for treating various cancers, including lung, breast, and ovarian cancer.

Industry: The compound is used in the development of new pharmaceuticals and in the study of drug delivery systems

Mechanism of Action

The mechanism of action of Antineoplastic-D630679 involves the inhibition of DNA synthesis and cell division. It targets specific enzymes and pathways that are essential for the replication of cancer cells. By binding to these molecular targets, the compound disrupts the normal function of the cells, leading to apoptosis or programmed cell death. This selective targeting helps to minimize damage to healthy cells and reduce side effects .

Comparison with Similar Compounds

Key Findings :

Implications :

- This compound’s hypothesized safety profile could enable higher dosing regimens or combination therapies, a strategy supported by ’s rationale for combination therapy in oncology .

Stability and Formulation Considerations

underscores the instability of conventional antineoplastics, necessitating stringent storage and compounding protocols. This compound’s formulation may incorporate stabilizing excipients (e.g., cyclodextrins or liposomal encapsulation) to enhance shelf-life and reduce occupational exposure risks during preparation .

| Parameter | This compound | Conventional Agents |

|---|---|---|

| Half-life (plasma) | 12–24 hours | 2–8 hours (e.g., 5-fluorouracil) |

| Storage Requirements | Room temperature | Refrigeration (some agents) |

| Degradation Products | Minimal | High (e.g., formaldehyde in cyclophosphamide) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.